5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole
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Overview
Description
5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a fluorophenyl group and an isopropyl group attached to the oxazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluorobenzoyl chloride with isopropylamine to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted oxazoles with various functional groups.
Scientific Research Applications
5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-(propan-2-yl)-1,2-oxazole
- 5-(2-Bromophenyl)-3-(propan-2-yl)-1,2-oxazole
- 5-(2-Methylphenyl)-3-(propan-2-yl)-1,2-oxazole
Uniqueness
5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C12H12FNO |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12FNO/c1-8(2)11-7-12(15-14-11)9-5-3-4-6-10(9)13/h3-8H,1-2H3 |
InChI Key |
KRBFITOJKLJKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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